molecular formula C15H12O B8402067 3-Naphthalen-2-yl-cyclopent-2-enone

3-Naphthalen-2-yl-cyclopent-2-enone

Cat. No.: B8402067
M. Wt: 208.25 g/mol
InChI Key: FCLCCKVERINKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Naphthalen-2-yl-cyclopent-2-enone is a useful research compound. Its molecular formula is C15H12O and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

3-naphthalen-2-ylcyclopent-2-en-1-one

InChI

InChI=1S/C15H12O/c16-15-8-7-14(10-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9-10H,7-8H2

InChI Key

FCLCCKVERINKJT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=C1C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-bromonapthalene (8.03 g, 38.8 mmol) in anhydrous tetrahydrofuran (200 mL) at −78° C. was treated with a solution of n-butyllithium (1.6 M in hexane; 26.9 mL, 43.0 mmol, 1.1 eq.) such that the reaction temperature remained at −78° C. After 15 min, a solution of 3-methoxy-2-cyclopenten-1-one (5.0 g, 44.6 mmol, 1.1 eq.) in anhydrous tetrahydrofuran (50 mL) was added such that the reaction temperature remained below −78° C. The reaction was warmed to −20° C. over 2 h, quenched with a solution of 1N HCl (100 mL) and concentrated in vacuo to remove tetrahydrofuran. A solution of 1N HCl (100 mL) was added, stirred for 30 min and extracted with ethylacetate (3×100 mL). The combined organic extracts were washed with saturated aqueous sodium hydrogen carbonate (100 mL), brine (100 mL), dried over magnesium sulphate, filtered and concentrated in vacuo. The residue was purified by silica gel chromatography using 3:7 ethyl acetate/petrol as the eluting solvent to afford (2.77 g, 28%) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 2.63-2.66 (2H, m, CH2), 3.17-3.20 (2H, m, CH2), 6.70 (1H, t, J 1.6 Hz, CH), 7.53-7.59 (2H, m, ArH), 7.75 (1H, dd, J 1.6, 8.5 Hz, ArH), 7.85-7.93 (3H, m, ArH), 8.12 (1H, s, ArH).
Quantity
8.03 g
Type
reactant
Reaction Step One
Quantity
26.9 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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